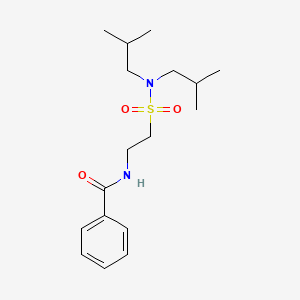

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide

Description

N-(2-(N,N-Diisobutylsulfamoyl)ethyl)benzamide is a benzamide derivative featuring a sulfamoyl ethyl group substituted with diisobutylamine. This compound belongs to a class of molecules characterized by a benzamide core linked to diverse functional groups, which modulate physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[2-[bis(2-methylpropyl)sulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-14(2)12-19(13-15(3)4)23(21,22)11-10-18-17(20)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTACKKWKDAZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide typically involves the reaction of benzoyl chloride with N,N-diisobutylsulfamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting intermediate is then reacted with ethylamine to form the final product. The reaction conditions, including temperature and solvent choice, can be optimized to improve yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or sulfide.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of benzamide derivatives with different functional groups.

Scientific Research Applications

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the benzamide moiety can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzamides

Key Observations:

- Sulfamoyl Group Variations : The diisobutylsulfamoyl group in the target compound is bulkier than piperidinyl () or allyl () substituents, which may reduce water solubility but enhance lipid bilayer penetration.

- Benzamide Substitutions : Analogous compounds with electron-withdrawing groups (e.g., 3-iodo, 4-methoxy in ) exhibit high receptor affinity, suggesting that substituents on the benzamide ring critically influence target engagement.

- Heterocyclic Linkages : Compounds fused with oxadiazole () or thiadiazole () rings demonstrate expanded pharmacological profiles, though synthetic complexity increases.

Pharmacological and Biochemical Comparisons

Receptor Binding and Selectivity

- Sigma Receptor Targeting: Piperidinyl-substituted benzamides (e.g., ) bind sigma receptors with nanomolar affinity (Kd = 5.80–15.71 nM), facilitating prostate tumor imaging and therapy. The diisobutylsulfamoyl group may alter receptor selectivity due to steric effects, though this requires experimental validation.

- Antimicrobial Activity: Azetidinone-linked benzamides (e.g., ) show moderate antimicrobial effects (MIC = 8–64 µg/mL), with Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlating with activity. The target compound’s sulfamoyl group could enhance interactions with bacterial enzymes.

Physicochemical Properties

- Metabolic Stability : Bulky diisobutyl groups may resist enzymatic degradation more effectively than allyl () or piperidinyl () substituents.

Biological Activity

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound comprises a benzamide core with a sulfamoyl group and an ethyl chain. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially leading to inhibition or modulation of their activity. Furthermore, the benzamide moiety can bind to receptor sites, influencing signal transduction pathways, which may be crucial for therapeutic effects such as anti-inflammatory or anticancer properties.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. A study investigating similar compounds found that certain benzamide derivatives showed promising antiproliferative effects against HepG2 liver cancer cells. The IC50 values for these compounds were reported, indicating their effectiveness in inhibiting cell growth .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(2-(diisobutylsulfamoyl)ethyl)benzamide | TBD | TBD |

| Compound 8a | 10.5 | HepG2 |

| Compound 9 | 15.3 | HepG2 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It was noted that this compound could inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for many therapeutic agents targeting diseases like cancer and inflammation.

Case Studies

- In Vitro Cytotoxicity : A study conducted on various benzamide derivatives demonstrated that modifications in the sulfamoyl group influenced the cytotoxicity against cancer cell lines. The study highlighted that this compound exhibited moderate cytotoxic effects comparable to known anticancer agents .

- Mechanistic Insights : Another investigation focused on the interaction of similar compounds with target proteins involved in disease pathways. The results indicated that the compound could effectively alter protein conformation, thereby inhibiting their function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.